REACTION_CXSMILES
|
[Br:1]Br.[NH2:3][C:4]1[CH:5]=[C:6]([Cl:12])[C:7]([C:10]#[N:11])=[N:8][CH:9]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[CH:5]=[C:6]([Cl:12])[C:7]([C:10]#[N:11])=[N:8][C:9]=1[Br:1] |f:2.3|
|
Name
|
|
Quantity
|
7.22 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
4.61 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=NC1)C#N)Cl
|
Name
|
|
Quantity
|
4.81 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents and excess bromine were evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1Br)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |